molecular formula C20H21ClN4O2 B8754995 4-chloro-N,N-bis(4-methoxybenzyl)-6-methyl-1,3,5-triazin-2-amine

4-chloro-N,N-bis(4-methoxybenzyl)-6-methyl-1,3,5-triazin-2-amine

Cat. No. B8754995
M. Wt: 384.9 g/mol
InChI Key: DLOHVOOEEYQCOC-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

Cesium carbonate (0.860 mL, 10.74 mmol) was added to a mixture of 4-chloro-6-methyl-1,3,5-triazin-2-amine (1.10 g, 7.61 mmol) and 1-(chloromethyl)-4-methoxybenzene (1.10 mL, 8.11 mmol) in DMF (8.0 mL) at rt. After 40 min, more 1-(chloromethyl)-4-methoxybenzene (1.10 mL, 8.11 mmol) was added. After another 1 h, more cesium carbonate (0.860 mL, 10.74 mmol) was added. After another 30 min, the mixture was diluted with EtOAc (30 mL) and filtered through a pad of Celite® (diatomaceous earth). The filtrate was transferred to a separatory funnel, diluted with more EtOAc, and washed with water (3×20 mL). The organic layer was dried over Na2SO4 and concentrated. The resulting slurry was filtered and washed with 1:1 hexane-EtOAc. The filtrate was purified by chromatography on silica using 5 to 100% DCM in hexane to give the product as a soft white solid (1.8 g). LCMS (ES, pos.): cacld for C20H21ClN4O2: 384.1. found: 385.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.16 (t, J=8.12 Hz, 4H); 6.81-6.95 (m, 4H); 4.74 (s, 2H); 4.69 (s, 2H); 3.81 (s, 6H); 2.45 (s, 3H).
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[Cl:7][C:8]1[N:13]=[C:12]([CH3:14])[N:11]=[C:10]([NH2:15])[N:9]=1.Cl[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1>CN(C=O)C.CCOC(C)=O>[Cl:7][C:8]1[N:13]=[C:12]([CH3:14])[N:11]=[C:10]([N:15]([CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:4][CH3:1])=[CH:20][CH:19]=2)[CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[N:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.86 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)C)N
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Step Three
Name
Quantity
0.86 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After another 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite® (diatomaceous earth)
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with more EtOAc
WASH
Type
WASH
Details
washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed with 1:1 hexane-EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by chromatography on silica using 5 to 100% DCM in hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)C)N(CC1=CC=C(C=C1)OC)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 115.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.